molecular formula C18H33NO4 B10838487 (E)-5-Nitrooctadec-5-enoic Acid

(E)-5-Nitrooctadec-5-enoic Acid

Cat. No.: B10838487
M. Wt: 327.5 g/mol
InChI Key: UWYMGOJUTJPTOD-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-Nitrooctadec-5-enoic Acid is a synthetic, electrophilic nitro-fatty acid (NO₂-FA) designed for research applications. As a member of the nitroalkene class, its core mechanism of action involves reversible, post-translational modification of proteins via Michael addition with nucleophilic cysteine and histidine residues . This action allows it to modulate key signaling pathways, making it a valuable tool for investigating cellular stress responses and inflammatory mechanisms. This compound is of significant research value for its potential multi-targeting effects. Studies on structurally similar nitro-oleic acids have shown they can inhibit the NF-κB signaling pathway, activate the Nrf2/Keap1 antioxidant pathway, and inhibit enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LO) . Preclinical research in animal models suggests that nitro-fatty acids exhibit cytoprotective, anti-inflammatory, and anti-tumorigenic properties, showing promise in models of cardiovascular disease, metabolic syndrome, and cancer . For instance, nitro-oleic acid has been demonstrated to ameliorate heart failure with preserved ejection fraction (HFpEF) in mice by enhancing mitochondrial metabolism and activating the AMPK signaling pathway . Furthermore, nitro-fatty acids can influence lipid metabolism, with studies showing they significantly reduce intestinal fat absorption . The structural design of this compound, featuring a specific E-configuration and a nitroalkene moiety at the 5-position, is intended to probe structure-activity relationships. Minor modifications in the Michael acceptor position and fatty acid chain length can significantly alter target protein affinity, pathway selectivity, and overall pharmacological potency . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

IUPAC Name

(E)-5-nitrooctadec-5-enoic acid

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19(22)23)15-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+

InChI Key

UWYMGOJUTJPTOD-SAPNQHFASA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C(\CCCC(=O)O)/[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCC=C(CCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of E 5 Nitrooctadec 5 Enoic Acid

Regio- and Stereoselective Synthetic Strategies for Nitro-Fatty Acidsnih.govorganic-chemistry.orgresearchgate.netmdpi.comnih.govfrontiersin.org

The synthesis of nitro-fatty acids (NO₂-FAs) like (E)-5-Nitrooctadec-5-enoic acid hinges on methods that precisely control the position (regioselectivity) and geometry (stereoselectivity) of the nitroalkene group. researchgate.netnih.gov Step-by-step synthetic approaches are generally favored over direct nitration of unsaturated fatty acids, as the latter often produces a mixture of regio-isomers. mdpi.com

Henry Nitroaldol Reaction Approachesresearchgate.netmdpi.comfrontiersin.org

A cornerstone in the synthesis of nitro-fatty acids is the Henry (or nitroaldol) reaction. nih.govmdpi.com This reaction involves the C-C bond formation between a nitroalkane and an aldehyde, which is fundamental for establishing the carbon skeleton and fixing the position of the nitro group. researchgate.netmdpi.com For the synthesis of a specific regioisomer like this compound, the strategy would involve the condensation of a C₁₃ nitroalkane (1-nitrotridecane) with a protected form of a C₅ oxo-acid (e.g., a 5-oxopentanoic acid ester).

The general sequence involves several key steps:

Henry Condensation : A base, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), catalyzes the reaction between the chosen nitroalkane and aldehyde to form a β-nitro alcohol intermediate. nih.govmdpi.com

Activation of the Hydroxyl Group : The resulting hydroxyl group is converted into a good leaving group, often by acetylation with acetic anhydride (B1165640). researchgate.netmdpi.com

Elimination : A subsequent base-promoted E2 elimination reaction removes the activated hydroxyl group to form the carbon-carbon double bond of the nitroalkene moiety. nih.govmdpi.com

Deprotection : The final step involves the hydrolysis of the ester protecting group to yield the free carboxylic acid. mdpi.com

This modular approach allows for the synthesis of various positional isomers by simply changing the combination of the nitroalkane and aldehyde precursors. researchgate.net

E/Z Stereoisomer Control in this compound Synthesisorganic-chemistry.orgresearchgate.netmdpi.com

Controlling the stereochemistry of the double bond to favor the (E)-isomer is a critical challenge in the synthesis of nitro-fatty acids. organic-chemistry.orgmdpi.com The biological activities of (E) and (Z) isomers can differ significantly, making stereoselective synthesis essential. researchgate.net

Several factors influence the E/Z ratio of the final product:

Reaction Conditions : Researchers have demonstrated that by simply changing the solvent and temperature, the stereochemical outcome of the condensation between aliphatic aldehydes and nitroalkanes can be controlled to produce either pure (E)- or (Z)-nitroalkenes. organic-chemistry.org For example, performing the reaction in toluene (B28343) at reflux temperature tends to favor the (E)-isomer, while using dichloromethane (B109758) at room temperature can yield the (Z)-isomer. organic-chemistry.org

Dehydration Step : The choice of reagents and conditions for the dehydration of the β-nitro alcohol intermediate is crucial for establishing the E-geometry. nih.gov While some methods initially produce mixtures of isomers, subsequent isomerization can be induced to favor the more thermodynamically stable (E)-isomer. mdpi.com For example, a system employing Pd(PPh₃)₄ and HCOOH has been used to isomerize E/Z mixtures to achieve a high selectivity for the E isomer (greater than 86:14). mdpi.com

Base and Activating Agent : The combination of the base and the agent used to activate the hydroxyl group for elimination can drive the formation of the (E)-olefin. nih.gov Proper selection allows for in-situ epimerization next to the nitro group, which directs the stereochemical outcome of the elimination. nih.gov

Table 1: Conditions Influencing E/Z Stereoselectivity in Nitroalkene Synthesis

ConditionFavored IsomerDescriptionReference
Toluene, Reflux Temperature(E)Higher temperatures in a non-polar solvent favor the formation of the more stable E-isomer. organic-chemistry.org
Dichloromethane, Room Temperature(Z)Milder conditions can trap the kinetically favored Z-isomer. organic-chemistry.org
Pd(PPh₃)₄, HCOOH System(E)Used for post-synthesis isomerization of Z-isomers to the more stable E-form. mdpi.com
Piperidine and Molecular Sieves(Z) or (E)The combination is crucial for stereochemical control, with solvent and temperature dictating the outcome. organic-chemistry.org

Chemical Modifications and Analogue Synthesis for Structure-Activity Relationship Studiesresearchgate.netmdpi.comacs.org

The synthesis of analogues of this compound through chemical modification is vital for investigating structure-activity relationships (SAR). By systematically altering the molecule's structure, researchers can probe how changes in the nitroalkene position and fatty acid chain length affect biological function. mdpi.comacs.org

Positional Isomerism of the Nitroalkene Moietyresearchgate.netmdpi.comacs.org

The location of the electrophilic nitroalkene group along the fatty acid chain is a key determinant of its reactivity and biological activity. researchgate.net Synthetic strategies, particularly those based on the Henry reaction, are well-suited for creating a wide range of positional isomers with high regiochemical purity. nih.govmdpi.comnih.gov

For example, the synthesis of 9- and 10-nitro-oleic acid, two well-studied isomers, is achieved by reacting the appropriate aldehyde and nitro-component precursors. mdpi.comacs.org

To synthesize 9-NO₂-OA : Nonanal (a C₉ aldehyde) is reacted with a protected 9-nitrononanoic acid ester. mdpi.com

To synthesize 10-NO₂-OA : Methyl 9-oxononanoate (B1257084) (a C₉ oxo-ester) is reacted with 1-nitrononane (B3049831) (a C₉ nitroalkane). nih.govmdpi.com

This modularity allows for the synthesis of isomers that are not readily accessible through non-specific nitration methods, providing ultrapure compounds for biological testing. nih.govacs.org The ability to create isomers like 5-, 6-, 9-, or 12-nitro fatty acids is essential for mapping how the nitro group's position influences interactions with biological targets. nih.govresearchgate.netnih.gov

Chain Length Variation in Nitro-Fatty Acid Analoguesmdpi.comacs.org

The length of the carbon chain of a fatty acid is known to significantly influence its metabolic fate and physical properties. nih.gov Varying the chain length of nitro-fatty acid analogues is another important strategy in SAR studies. mdpi.comacs.org Synthetic protocols can be readily adapted to produce analogues with shorter or longer chains by selecting the appropriate starting materials. youtube.comyoutube.com

Table 2: Examples of Synthetic Precursor Combinations for Nitro-Fatty Acid Analogues

Target CompoundAldehyde ComponentNitroalkane ComponentReference
9-Nitro-oleic Acid (9-NO₂-OA)NonanalProtected 9-nitrononanoic acid mdpi.com
10-Nitro-oleic Acid (10-NO₂-OA)Protected 9-oxononanoic acid1-Nitrononane nih.govmdpi.com
This compoundProtected 5-oxopentanoic acid1-NitrotridecaneGeneral Strategy
10-Nitro-linoleic Acid (10-NO₂-LA)Aldehyde 2b (specific precursor)Nitroalkane 1c (specific precursor) acs.org

Endogenous Formation and Biological Occurrence of Nitro Fatty Acids

Biosynthetic Pathways Involving Reactive Nitrogen Species (RNS) and Unsaturated Fatty Acids

The formation of NO2-FAs is not catalyzed by enzymes but is a direct chemical reaction between unsaturated fatty acids and RNS. encyclopedia.pubnih.gov The presence of conjugated double bonds in a fatty acid chain presents a prime target for nitration. nih.gov

The metabolism of nitric oxide (•NO) under various physiological and pathological conditions leads to the production of other reactive nitrogen species, including nitrogen dioxide (•NO2). nih.gov •NO2 is a radical species that plays a central role in the nitration of unsaturated fatty acids, yielding electrophilic nitroalkenes. nih.govnih.govpnas.org

The reaction can be initiated by the abstraction of a hydrogen atom from a bis-allylic carbon on a polyunsaturated fatty acid, creating an alkyl radical. nih.gov This radical can then react with •NO2 to form the nitro-fatty acid. nih.govahajournals.org The formation of •NO2 can occur through the autooxidation of •NO or its reaction with other reactive species like superoxide (B77818) anions. pnas.org Furthermore, acidic environments, such as those found in the gastric compartment or in tissues experiencing inflammation or ischemia, favor the protonation of nitrite (B80452) (NO2−) to form nitrous acid (HONO). nih.gov This, in turn, can generate •NO2, promoting the nitration of dietary fatty acids. nih.gov

Peroxynitrite (ONOO−) is a powerful nitrating agent formed from the extremely rapid, diffusion-limited reaction between nitric oxide (•NO) and the superoxide radical (•O2−). encyclopedia.pubresearchgate.netmdpi.comnih.gov It is considered a prevalent species responsible for lipid nitration in vivo. encyclopedia.pubresearchgate.net

Peroxynitrite can directly or indirectly nitrate (B79036) unsaturated fatty acids. One key mechanism involves its protonation under acidic conditions to form peroxynitrous acid (ONOOH). researchgate.net ONOOH can then undergo homolysis (breakdown) to yield a hydroxyl radical (•OH) and nitrogen dioxide (•NO2). researchgate.net This newly formed •NO2 radical can then react with the double bonds of unsaturated fatty acids through a radical pathway, leading to the formation of nitrovinyl, nitroallyl, or nitrohydroxy derivatives. researchgate.net Studies have demonstrated that the reaction of peroxynitrite with linoleic acid results in multiple nitrated lipid products. acs.orgnih.gov

Detection and Quantification in Biological Systems

The detection and accurate quantification of NO2-FAs in biological samples are challenging due to their reactivity, low concentrations, and their tendency to form adducts with proteins or become incorporated into more complex lipids. nih.gov Despite these challenges, mass spectrometry-based techniques have enabled their identification in both mammalian and plant systems. mdpi.com

Nitro-fatty acids are present in various mammalian tissues, plasma, and urine. nih.gov While early studies reported concentrations of free nitro-oleic acid (NO2-OA) in human plasma to be as high as 600 nM, more recent and refined analyses using gas chromatography-tandem mass spectrometry (GC-MS/MS) have indicated significantly lower levels. nih.govnih.gov These studies have identified specific isomers, such as 9- and 10-NO2-OA, in the plasma of healthy individuals at picomolar concentrations. nih.gov

Table 1: Basal Plasma Concentrations of Nitro-Oleic Acid (NO2-OA) Isomers in Healthy Humans

Isomer Mean Basal Concentration (pM)
9-NO2-OA 306 (± 44) nih.gov

This table presents data from a study on 15 healthy subjects, showing endogenous levels in the picomolar range.

The presence of nitro-fatty acids is not limited to animals; they have also been identified as signaling molecules in plants. nih.govcapes.gov.br Notably, free nitro-oleic acid (NO2-OA) has been detected and quantified in the seeds and seedlings of Brassica napus (oilseed rape). nih.govnih.gov This is particularly relevant as Brassica napus is a crop known for its high content of oleic acid, the precursor for NO2-OA. nih.gov Research has shown that NO2-OA is present at nanomolar concentrations in all tested samples of Brassica napus, with the highest levels found in the seeds. capes.gov.brnih.gov

Table 2: Endogenous Content of Free Nitro-Oleic Acid (NO2-OA) in Brassica napus

Sample NO2-OA Content (nmol/g Fresh Weight)
Seeds 1.83 (± 0.28) nih.gov
2-day-old seedlings 0.81 (± 0.14) nih.gov
4-day-old seedlings 0.25 (± 0.04) nih.gov

This table shows the concentration of NO2-OA in seeds and seedlings at different developmental stages, indicating a decrease during germination.

Table of Mentioned Compounds

Compound Name Abbreviation/Formula
(E)-5-Nitrooctadec-5-enoic Acid -
Nitric Oxide •NO
Nitrogen Dioxide •NO2
Peroxynitrite ONOO−
Peroxynitrous Acid ONOOH
Superoxide •O2−
Hydroxyl Radical •OH
Nitrite NO2−
Nitrous Acid HONO
Oleic Acid OA
Nitro-Oleic Acid NO2-OA
Linoleic Acid LA
Nitro-Linolenic Acid NO2-Ln
Arachidonic Acid -
Glutathione GSH
Albumin -
9-Nitro-oleic acid 9-NO2-OA
10-Nitro-oleic acid 10-NO2-OA

Advanced Analytical and Methodological Approaches in Nitro Fatty Acid Research

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the identification and quantification of nitro-fatty acids in complex biological samples. nih.govnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. The development of sensitive and sophisticated instruments has enabled high-throughput analysis, making LC-MS the preferred method for the structural characterization and quantification of free nitro-fatty acids. nih.gov

In LC-MS/MS analysis of nitro-fatty acids, the molecules are typically ionized using electrospray ionization (ESI) in the negative ion mode. nih.gov The resulting deprotonated molecule, [M-H]⁻, is then subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. For instance, synthetic nitro-oleic acid (OA-NO₂) produces a prominent fragment ion corresponding to the loss of the nitro group. nih.gov Multiple reaction monitoring (MRM) is a targeted approach that enhances the sensitivity and selectivity of quantification by monitoring specific precursor-to-product ion transitions. scienceopen.comnih.gov This method has been successfully used to quantify Angiotensin II receptor type 1 (AT1-R) adducts with nitro-oleic acid. scienceopen.com

The application of LC-MS/MS has been instrumental in identifying various nitro- and nitrohydroxy derivatives of fatty acids like palmitoleic, oleic, linoleic, linolenic, arachidonic, and eicosapentaenoic acids in human plasma and urine. nih.gov Furthermore, MS-based proteomics and lipidomics approaches have been crucial in characterizing protein adducts of nitro-fatty acids and identifying the specific sites of modification. nih.govscienceopen.com

Table 1: Key Mass Spectrometry Parameters for Nitro-Fatty Acid Analysis

ParameterDescriptionTypical Application
Ionization ModeNegative Ion Electrospray (ESI)Generates [M-H]⁻ ions of nitro-fatty acids. nih.gov
Scan ModeMultiple Reaction Monitoring (MRM)Quantification of specific nitro-fatty acids and their adducts. scienceopen.comnih.gov
FragmentationCollision-Induced Dissociation (CID)Generates characteristic fragment ions for structural identification. nih.gov
InstrumentationHybrid Quadrupole-Orbitrap, Triple QuadrupoleProvides high resolution and accurate mass measurements for confident identification. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis (E/Z Ratio)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of the nitroalkene moiety, specifically the E/Z isomer ratio. nih.govresearchgate.net Both ¹H NMR and ¹³C NMR provide detailed structural information.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the vinylic protons are diagnostic for the E and Z configuration. Generally, the vinylic proton in the E-isomer resonates at a different frequency compared to the Z-isomer. The integration of these distinct signals allows for the quantification of the E/Z ratio. researchgate.net For example, in the synthesis of nitroalkenes, the ratio of isomers can be calculated from the ¹H-NMR spectrum. mdpi.com

¹³C NMR spectroscopy further confirms the stereochemistry. The chemical shifts of the carbons in the double bond (α and β to the nitro group) are sensitive to the geometric arrangement. nih.gov In a mixture of regioisomers of nitro-oleic acid, the presence of doublets for most carbon peaks in the ¹³C NMR spectrum, with equal heights, indicated an equimolar ratio of the isomers. nih.gov Two-dimensional NMR techniques, such as NOESY/EXSY, can also be employed to detect equilibrating E and Z diastereomers. nih.gov

Table 2: Representative NMR Chemical Shifts for Nitroalkenes

NucleusIsomerTypical Chemical Shift Range (ppm)Significance
¹H (Vinylic)E~7.0-8.0Distinct chemical shifts allow for the determination of the E/Z ratio through integration. researchgate.net
¹H (Vinylic)Z~6.5-7.5
¹³C (C=C-NO₂)E/Z~130-155The carbons α and β to the nitro group show distinct shifts depending on the isomer. nih.gov

Spectroscopic Techniques for Investigating Nitric Oxide Release

Certain nitro-fatty acids have the ability to release nitric oxide (•NO), a key signaling molecule. nih.gov Various spectroscopic techniques are employed to detect and quantify this release.

One common method involves chemiluminescence-based detection. The release of •NO can be induced by methods such as UV photolysis or reactions with triiodide, and the resulting •NO can be quantified by its reaction with ozone, which produces a detectable light emission. researchgate.net However, it's important to note that the reactivity of nitro-fatty acids in these analytical systems can sometimes complicate the analysis of other nitrogen oxides. researchgate.net

UV-visible spectrophotometry can also be used to monitor the decay of nitro-fatty acids and the concomitant release of •NO. nih.gov The absorbance spectrum of a nitro-fatty acid, such as nitro-oleic acid, can be monitored over time in a buffered solution to observe its decay. nih.gov Computational chemistry studies have provided insights into the mechanisms of •NO release, suggesting a modified Nef reaction in aqueous environments. researchgate.net

Quantitative Assays for Protein Adduct Formation and Signaling Pathway Activity

Nitro-fatty acids are electrophilic molecules that can react with nucleophilic residues on proteins, such as cysteine and histidine, forming covalent adducts. nih.govscienceopen.com This process, known as nitroalkylation, is a key mechanism through which they exert their biological effects. biorxiv.org

Several quantitative assays are used to study protein adduct formation. A trans-nitroalkylation reaction using β-mercaptoethanol (BME) has been developed to identify and quantify protein adducts. nih.gov This method allows for the release of the adducted nitro-fatty acid from the protein, which can then be quantified by LC-MS/MS. scienceopen.comnih.gov Western immunoblotting can also be used to detect specific protein adducts. scienceopen.com Furthermore, chemoproteomic strategies employing "clickable" nitro-fatty acid probes enable the identification of a broad range of protein targets within cells. biorxiv.org

To assess the impact of nitro-fatty acids on signaling pathways, various assays are utilized. Luciferase reporter assays are commonly used to measure the activation or inhibition of specific transcription factors, such as NF-κB and Nrf2. mdpi.comoup.com For example, nitro-fatty acids have been shown to inhibit NF-κB activation induced by lipopolysaccharide (LPS). oup.comnih.gov The effect on downstream signaling can also be assessed by measuring the expression of target genes or the secretion of inflammatory cytokines using techniques like real-time PCR and ELISA, respectively. nih.gov

Table 3: Common Assays for Protein Adduction and Signaling

Assay TypeMethodPurpose
Protein Adduct FormationLC-MS/MS with Trans-nitroalkylationQuantification of specific protein adducts. scienceopen.comnih.gov
Western ImmunoblotDetection of specific nitroalkylated proteins. scienceopen.com
Chemoproteomics with Clickable ProbesGlobal identification of protein targets. biorxiv.org
Signaling Pathway ActivityLuciferase Reporter AssayMeasures activity of transcription factors (e.g., NF-κB, Nrf2). mdpi.comoup.com
Real-Time PCRQuantifies expression of target genes. nih.gov
ELISAMeasures secretion of cytokines and other signaling molecules. nih.gov

Future Research Directions and Perspectives on E 5 Nitrooctadec 5 Enoic Acid

Elucidation of Novel Molecular Targets and Signaling Networks

The electrophilic nature of the nitroalkene group in (E)-5-Nitrooctadec-5-enoic acid and related nitro-fatty acids is central to their biological activity. This feature allows them to react with nucleophilic residues in proteins, most notably cysteine thiols, through a process called Michael addition. nih.gov This reversible post-translational modification can alter protein function and, consequently, modulate cellular signaling pathways. nih.gov

Future research will likely focus on identifying the specific protein targets of this compound. Chemoproteomic approaches, which utilize chemical probes to isolate and identify adducted proteins, have been successful in profiling the targets of other nitro-fatty acids and could be applied here. nih.gov These studies have revealed that nitro-fatty acids can influence a wide range of cellular processes, including inflammation and metabolic signaling. nih.govnih.gov

A key area of investigation will be the impact of this compound on key signaling networks. For instance, other nitro-fatty acids have been shown to modulate inflammatory pathways by inhibiting nuclear factor-κB (NF-κB) and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response. researchgate.net Research on nitro-oleic acid has demonstrated its ability to affect signaling pathways involving STAT, MAPK, and NF-κB in endothelial cells, thereby reducing inflammatory responses. nih.gov Elucidating how this compound specifically interacts with and modulates these and other signaling cascades will be crucial for understanding its biological function.

Development of Advanced Synthetic Strategies for Isomer Specificity and Yield

The synthesis of nitroalkenes with high stereoselectivity and yield is a significant area of chemical research. The "E" or "Z" configuration of the double bond can dramatically affect the biological activity of the compound. Therefore, methods that allow for the precise control of this stereochemistry are highly valuable.

Several strategies have been developed for the synthesis of nitroalkenes. These can be broadly categorized into direct nitration of alkenes and stepwise approaches that build the molecule with the desired stereochemistry. mdpi.com The Henry reaction (nitro-aldol reaction) is a common method used to form the carbon-carbon bond adjacent to the nitro group, which can then be followed by dehydration to yield the nitroalkene. mdpi.comresearchgate.net Controlling the conditions of this dehydration step is critical for achieving the desired (E) or (Z) isomer. organic-chemistry.org For example, using acetic anhydride (B1165640) and 4-dimethylaminopyridine (B28879) (DMAP) can lead to the formation of the thermodynamically more stable (E)-isomer over time. mdpi.com

Alkene cross-metathesis using catalysts like Grubbs' second-generation catalyst has also emerged as a powerful tool for synthesizing highly functionalized nitroalkenes that might be difficult to prepare using other methods. organic-chemistry.org This technique offers good tolerance for various functional groups and can provide predictable selectivity. organic-chemistry.org

Future research in this area will likely focus on refining these existing methods and developing new catalytic systems to improve both the efficiency and stereoselectivity of the synthesis of this compound and its analogs. The development of more scalable and cost-effective synthetic routes will also be important for facilitating further biological studies. researchgate.net

Mechanistic Studies of Tissue-Specific Biological Responses

The biological effects of nitro-fatty acids can vary significantly between different tissues and cell types. This is likely due to a combination of factors, including the specific protein targets present in each cell type, the local metabolic environment, and the expression of enzymes that can metabolize nitro-fatty acids.

For example, in the context of vascular inflammation, nitro-oleic acid has been shown to inhibit the inflammatory responses of endothelial cells and the endothelial-mesenchymal transition, a process involved in tissue remodeling. nih.gov In macrophages, another key cell type in inflammation, nitro-fatty acids have been shown to inhibit the activation of inflammatory pathways. nih.gov

Future studies on this compound should aim to dissect these tissue-specific responses. This will involve using a variety of in vitro cell culture models representing different tissues, as well as in vivo animal models. By examining the effects of this compound on gene expression, protein activity, and cellular function in these different contexts, researchers can build a more complete picture of its physiological and pathological roles. Understanding these mechanisms is a critical step toward harnessing the therapeutic potential of this class of molecules.

Exploration of Interdisciplinary Applications in Chemical Biology

The unique reactivity of the nitroalkene moiety makes this compound and related compounds valuable tools for chemical biology. As electrophilic probes, they can be used to "fish" for and identify novel protein targets involved in various biological processes. nih.gov

One promising application is in the development of activity-based protein profiling (ABPP) probes. By attaching a reporter tag (such as a fluorophore or a biotin (B1667282) molecule) to the fatty acid backbone, researchers can visualize and isolate proteins that have been modified by the nitroalkene. This approach has been used to identify cellular targets of other nitro-fatty acids and could be readily adapted for this compound. nih.gov

Furthermore, the ability of nitroalkenes to participate in cycloaddition reactions opens up possibilities for their use in bioorthogonal chemistry. organic-chemistry.org For example, they can react with nitrile oxides to form isoxazolines, a transformation that could potentially be used to label or crosslink molecules in a biological system. organic-chemistry.org

The exploration of these and other interdisciplinary applications will not only advance our understanding of the fundamental biology of this compound but also provide new chemical tools for the broader scientific community.

Q & A

Q. What are the standard methods for synthesizing (E)-5-Nitrooctadec-5-enoic Acid, and how do purification protocols affect yield?

  • Methodological Answer : Two primary synthesis routes are documented:
  • Method 1 : Column chromatography (silica gel, hexanes:EtOAc gradient) yields 52% (63% brsm) with NMR and ESI-MS characterization .
  • Method 2 : A one-pot stereoselective synthesis using tridecanal and nitro precursors under TMG/TFAA/NEt3/BF3·OEt2 catalysis, purified via flash chromatography (n-Hexane:EtOAc + 0.5% HOAc) .
    Key Considerations :
  • Purification efficiency depends on solvent gradients and acid additives to suppress decomposition.
  • Yield discrepancies (e.g., 52% vs. unquantified in Method 2) may arise from side reactions or impurities.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use multi-modal analytical techniques:
  • 1H/13C NMR : Confirm olefinic proton signals (e.g., δ 7.16 ppm, J = 8.1 Hz) and carbonyl resonance (δ 179.3 ppm) .
  • ESI-MS : Validate molecular ion at m/z 326 (M-H⁻) .
  • Elemental Analysis : Compare observed (C: 67.06%, H: 10.29%, N: 3.79%) vs. theoretical (C: 66.02%, H: 10.16%, N: 4.28%) values to assess purity .

Q. What safety protocols are critical when handling nitro fatty acids like this compound?

  • Methodological Answer :
  • General Guidelines : Use fume hoods, nitrile gloves, and lab coats. Avoid long-term storage due to potential degradation .
  • Waste Disposal : Follow institutional protocols for nitro compounds to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical elemental analysis data for nitro fatty acids?

  • Methodological Answer :
  • Root Causes : Impurities (e.g., residual solvents), incomplete reactions, or hygroscopicity.
  • Mitigation :
  • Repeat synthesis with rigorous drying (e.g., molecular sieves).
  • Use complementary techniques (e.g., HPLC to quantify impurities) .
  • Example : The 1% deviation in carbon content (67.06% vs. 66.02%) in suggests trace solvent retention.

Q. What strategies optimize stereoselective synthesis of this compound to minimize isomerization?

  • Methodological Answer :
  • Catalytic Control : Use BF3·OEt2 to stabilize transition states favoring the E-isomer .
  • Reaction Monitoring : Track stereochemistry via real-time FTIR or GC-MS to detect early isomerization.
  • Temperature : Maintain ≤40°C to prevent thermal equilibration between isomers .

Q. How does this compound modulate PPARγ activity, and what experimental models validate this mechanism?

  • Methodological Answer :
  • Mechanistic Insight : The nitroalkene moiety acts as an electrophile, covalently modifying PPARγ’s ligand-binding domain to enhance transcriptional activity .
  • Validation Models :
  • In Vitro : Luciferase reporter assays in HEK293 cells transfected with PPARγ-responsive promoters.
  • In Vivo : Murine models of metabolic syndrome to assess lipid regulation .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Critical Analysis :
  • Compare assay conditions (e.g., cell lines, agonist concentrations).
  • Validate purity via independent synthesis batches.
  • Case Study : Discrepancies in PPARγ activation may arise from varying nitroalkene stability in cell culture media .

Critical Research Considerations

  • Ethical Compliance : Ensure data transparency and adherence to institutional safety protocols .
  • Data Presentation : Use appendices for raw data, with processed results (e.g., statistical analyses) in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.